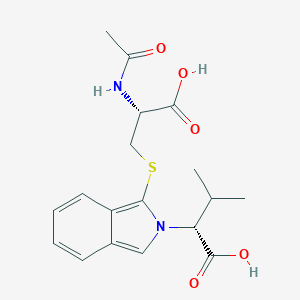
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in the scientific community due to its unique pharmacological profile. Cariprazine is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. It has shown promise in the treatment of schizophrenia and bipolar disorder, and its mechanism of action and physiological effects have been extensively studied.
作用机制
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine acts as a partial agonist at dopamine D3 and D2 receptors, and as a high-affinity partial agonist at serotonin 5-HT1A receptors. It also has moderate affinity for histamine H1 receptors and alpha-2 adrenergic receptors. The unique pharmacological profile of cariprazine is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood symptoms in bipolar disorder.
生化和生理效应
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to increase dopamine and serotonin neurotransmission in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine in the prefrontal cortex and hippocampus. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to improve cognitive function in preclinical and clinical studies, possibly due to its effects on dopamine and acetylcholine neurotransmission.
实验室实验的优点和局限性
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has several advantages for use in laboratory experiments. It has high affinity for dopamine D3 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine also has a unique pharmacological profile, which may make it useful for studying the role of dopamine and serotonin neurotransmission in these disorders. However, cariprazine is a relatively new drug and its long-term safety and efficacy have not been fully established.
未来方向
There are several future directions for research on cariprazine. One area of interest is the potential use of cariprazine in the treatment of other psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of novel formulations of cariprazine, such as extended-release formulations, to improve patient adherence and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of cariprazine and its effects on neurotransmission in the brain.
合成方法
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine is synthesized from 5-(4-bromophenyl)-5-hydroxypentanoic acid and 2-(1-carboxy-2-methylpropyl)isoindoline-1,3-dione. The reaction involves the formation of an ester bond between the carboxylic acid group of the isoindoline-1,3-dione and the hydroxyl group of the pentanoic acid. The resulting compound is then acetylated to form the final product, S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine.
科学研究应用
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been extensively studied in preclinical and clinical trials for the treatment of schizophrenia and bipolar disorder. It has shown efficacy in reducing positive and negative symptoms of schizophrenia and improving mood symptoms in bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
属性
CAS 编号 |
126478-70-4 |
|---|---|
产品名称 |
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
分子式 |
C18H22N2O5S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
(2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
InChI 键 |
DLQUETFHQQTKAC-LSDHHAIUSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
同义词 |
CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



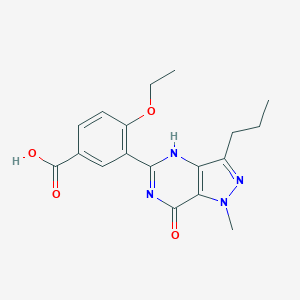
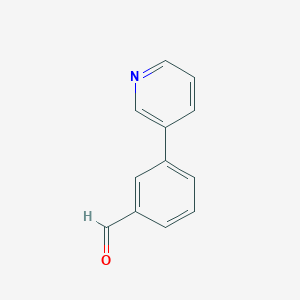
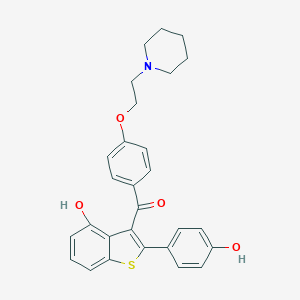
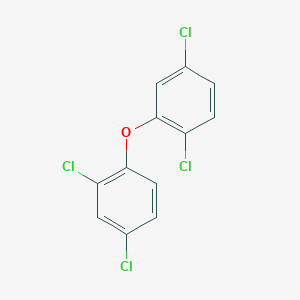
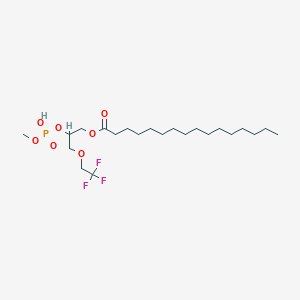
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
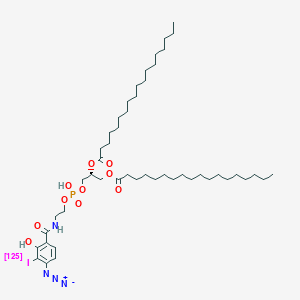
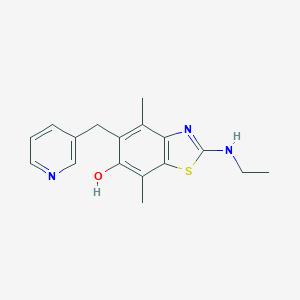
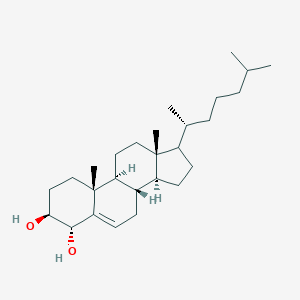
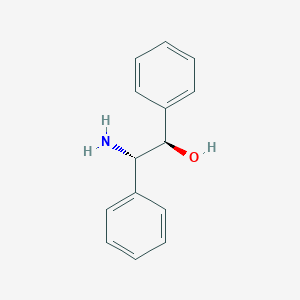
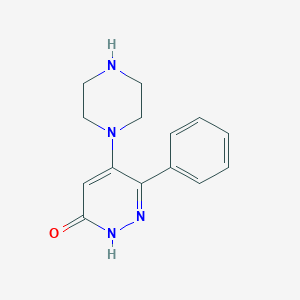
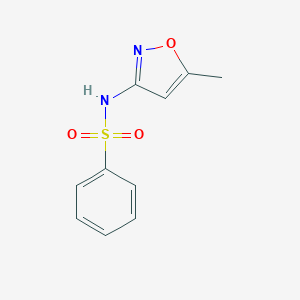
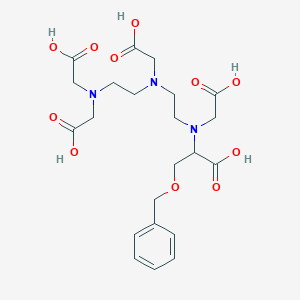
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)